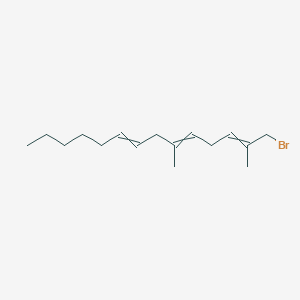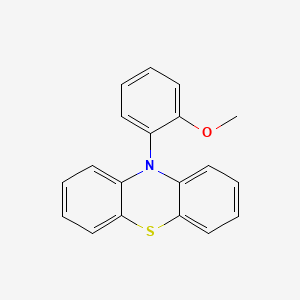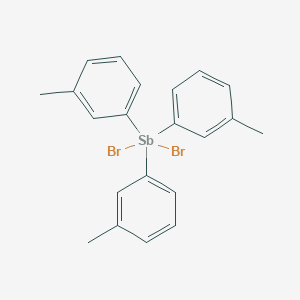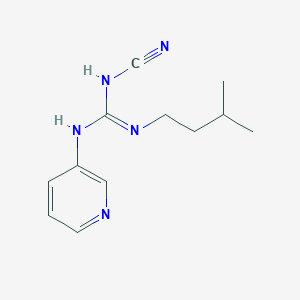
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene is an organic compound with the molecular formula C16H27Br. This compound contains a total of 44 atoms, including 27 hydrogen atoms, 16 carbon atoms, and 1 bromine atom . It is characterized by its unique structure, which includes multiple double bonds and a bromine substituent.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene can be achieved through various synthetic routes. One common method involves the bromination of 2,6-dimethyltetradeca-2,5,8-triene using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
In industrial settings, the production of this compound may involve more advanced techniques, including the use of catalysts and optimized reaction conditions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The double bonds in the compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene involves its interaction with molecular targets through its bromine substituent and double bonds. The bromine atom can participate in electrophilic substitution reactions, while the double bonds can undergo addition reactions. These interactions can lead to the formation of various products, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene can be compared with similar compounds such as:
1-Chloro-2,6-dimethyltetradeca-2,5,8-triene: Similar structure but with a chlorine atom instead of bromine.
2,6-Dimethyltetradeca-2,5,8-triene: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
1-Bromo-2,6-dimethyldodeca-2,5,8-triene: Shorter carbon chain, which may affect its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of bromine substituent and multiple double bonds, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
61271-94-1 |
|---|---|
Molekularformel |
C16H27Br |
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
1-bromo-2,6-dimethyltetradeca-2,5,8-triene |
InChI |
InChI=1S/C16H27Br/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h8-9,12-13H,4-7,10-11,14H2,1-3H3 |
InChI-Schlüssel |
WFAWFPHIDZOVCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC(=CCC=C(C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)

![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)



![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
